(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid
Description
This compound is a structurally complex molecule combining a purine core with a 4-fluorobenzyl substituent and a thioether-linked propanoic acid moiety. The purine base is modified at the 8-position with a thiol group, which connects to the (R)-configured 2-acetamidopropanoic acid.
Properties
Molecular Formula |
C17H17FN6O4S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26) |
InChI Key |
DWTZTMSSTASBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of 2,6-Diaminopurine Derivatives
- Starting Material: 2,6-Diaminopurine derivatives are often prepared via condensation of formamide derivatives with appropriate aldehydes or ketones.
- Procedure: Cyclization occurs under acidic or basic conditions, often with dehydrating agents like polyphosphoric acid or phosphoryl chloride, to form the purine ring system.
Method 2: Construction via Biginelli-type or Traube–Henssler reactions
- These multicomponent reactions enable the assembly of purine rings with functional groups at specific positions, facilitating subsequent modifications.
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is incorporated through nucleophilic substitution on a suitable precursor or via reductive amination .
Method 3: Nucleophilic aromatic substitution
- The aromatic fluorine acts as a leaving group under nucleophilic attack by amino or thiol groups, enabling attachment of the benzyl fragment.
- Reagents: 4-fluorobenzyl halides or derivatives, often with bases like potassium carbonate or sodium hydride to facilitate substitution.
Method 4: Reductive amination
- Condensation of the aldehyde form of 4-fluorobenzaldehyde with amino groups on the purine scaffold, followed by reduction with sodium cyanoborohydride or similar reducing agents.
Formation of the Thioether Linkage
The thioether linkage at the purine's 8-position is typically formed via nucleophilic substitution of a suitable electrophile with a thiol or thioester.
Method 5: Thiolation
- Reagents: Thiol derivatives or thiolates are reacted with electrophilic purine intermediates, often under mild basic conditions.
- Conditions: Reactions are performed in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Acetamido Group Introduction
The acetamido group is introduced through amide coupling :
Method 6: Amidation
- Activation of the carboxylic acid or its derivative (e.g., acid chloride or anhydride) with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Subsequent reaction with ammonia or acetamide to form the acetamido group.
Stereochemical Control to Obtain the (R)-Enantiomer
Achieving the (R)-configuration involves stereoselective synthesis or chiral resolution :
Method 7: Chiral auxiliaries or catalysts
- Use of chiral catalysts or chiral auxiliaries during key steps, such as asymmetric hydrogenation or chiral pool synthesis, to favor formation of the (R)-enantiomer.
Method 8: Chiral resolution
- Separation of enantiomers via chiral chromatography or crystallization techniques employing chiral resolving agents.
Summary of the Preparation Methods
| Step | Method | Reagents/Conditions | Notes |
|---|---|---|---|
| Purine core synthesis | Cyclization of diamino derivatives | Polyphosphoric acid, dehydrating agents | Forms the heterocyclic scaffold |
| Benzyl group attachment | Nucleophilic substitution or reductive amination | 4-fluorobenzyl halides, aldehydes | Selective for amino groups |
| Thioether formation | Nucleophilic substitution | Thiols or thiolates | Mild basic conditions |
| Acetamido group | Amide coupling | DCC, EDC, acetamide | Activated carboxyl derivatives |
| Stereochemistry | Chiral catalysis or resolution | Chiral catalysts or chromatography | Ensures (R)-enantiomer |
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the cysteine moiety.
Reduction: Reduction reactions can affect the purine ring system.
Substitution: Substitution reactions can occur at the amino or fluorobenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield dihydropurine derivatives.
Scientific Research Applications
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Plays a role in studying protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and neurodegenerative diseases.
Industry: Utilized in the development of novel materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine involves its binding to specific molecular targets, such as proteins involved in autophagy. This binding initiates the degradation of these proteins through the ubiquitin-proteasome system. The compound’s fluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in targeted protein degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Adamantane-Containing Purine Derivative
Compound : 2-((2-Acetamido-8-(((3s,5s,7s)-adamantan-1-yl)carbamoyl)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate (8b)
- Key Differences: The purine 8-position is modified with an adamantyl carbamoyl group instead of a thio-linked propanoic acid. The 9-position features a methoxyethyl acetate substituent, contrasting with the 4-fluorobenzyl group.
- The acetate group may act as a prodrug moiety, unlike the direct carboxylic acid in the target compound .
2-(Acetamido)-3-[(4-bromophenyl)thio]propanoic Acid
Compound : CAS 318.18688 (Apollo Scientific Ltd.)
- Key Differences: Lacks the purine core; instead, the thioether connects to a 4-bromophenyl group. Propanoic acid side chain is simpler, without stereochemical specification.
- Implications: Bromine’s electronegativity and larger atomic radius compared to fluorine may alter electronic properties and binding interactions.
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic Acid
Compound : Catalog entry 163 (Rare Chemicals, 2017)
Physicochemical Properties
Biological Activity
(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid, with the CAS number 2241669-86-1, is a complex organic compound that combines elements of amino acids and purine derivatives. Its unique structure suggests significant potential for biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound features several notable structural components:
- Thioether Linkage : This may enhance its interaction with biological targets.
- Acetamido Group : Contributes to its solubility and stability.
- Fluorobenzyl Substituent : Imparts unique pharmacological properties that may influence receptor interactions.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interaction with various biological pathways. The presence of a purine base suggests potential applications in targeting nucleic acid-related processes. The following sections detail specific findings related to its biological activity.
Interaction Studies
Research indicates that this compound may interact with key biological targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide metabolism, suggesting that this compound may exhibit similar properties.
- Antiviral Activity : Analogous structures have demonstrated antiviral effects, particularly against RNA viruses, indicating a potential application in antiviral drug development.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Antitumor Activity : Compounds like 5-Fluorouracil have shown effectiveness in cancer treatment by inhibiting DNA synthesis. Given the structural similarities, (R)-2-Acetamido-3 may also possess antitumor properties.
- Amino Acid Metabolism : The compound's acetamido group could play a role in amino acid homeostasis, influencing metabolic pathways critical for cellular function.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopurine | Amino group on purine | Antiviral properties |
| 5-Fluorouracil | Fluorinated pyrimidine | Antitumor activity |
| Thioinosine | Thioether linked to purine | Enzyme inhibition |
This table highlights the potential activities of structurally related compounds, suggesting that (R)-2-Acetamido-3 could exhibit similar or enhanced biological activities due to its unique structure.
Q & A
Q. How can the compound’s stability under physiological conditions be experimentally validated?
- Buffer Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products.
- Thermal Stability : DSC/TGA analysis to determine decomposition thresholds .
Methodological Guidelines
- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amino acid synthesis to ensure >99% enantiomeric excess .
- Data Reproducibility : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for biological assays to minimize variability .
- Ethical Compliance : Follow OECD Guidelines (e.g., Test No. 423) for acute toxicity testing in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
